molecular formula C21H34N2O4 B4260455 N-(4-ethoxybenzyl)-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide

N-(4-ethoxybenzyl)-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide

Cat. No.: B4260455
M. Wt: 378.5 g/mol
InChI Key: WZRZHABMIYKAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide, also known as Etonitazene, is a synthetic opioid analgesic that was first synthesized in the 1950s. It is structurally similar to fentanyl and is classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction. Despite its illicit use, Etonitazene has potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

N-(4-ethoxybenzyl)-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide binds to mu-opioid receptors in the brain and spinal cord, producing a powerful analgesic effect. This binding also activates the reward pathway in the brain, leading to feelings of euphoria and addiction.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including pain relief, sedation, respiratory depression, and decreased gastrointestinal motility. It can also cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxybenzyl)-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide in lab experiments is its potency, which allows for smaller doses to be used in studies. However, its high potential for abuse and addiction make it a risky substance to handle and use in research settings.

Future Directions

Future research on N-(4-ethoxybenzyl)-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide could focus on developing new opioid-based medications that are less addictive and have fewer side effects. Additionally, studies could investigate the potential of this compound as a treatment for other conditions, such as depression and anxiety. Further research could also explore the potential of this compound as a tool for understanding the mechanisms of addiction and developing new treatments for addiction.

Scientific Research Applications

N-(4-ethoxybenzyl)-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide has been used in scientific research as a tool to study opioid receptors and their role in pain management. It has also been used to investigate the effects of opioids on the central nervous system and to develop new opioid-based medications.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-N,1-bis(2-methoxyethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-4-27-20-7-5-18(6-8-20)17-23(14-16-26-3)21(24)19-9-11-22(12-10-19)13-15-25-2/h5-8,19H,4,9-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRZHABMIYKAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCOC)C(=O)C2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.